(1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: is a complex organic compound that features a pyrazole ring, a thiazole ring, and an azetidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with an azetidine derivative.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole intermediates with an azetidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of multiple heterocyclic rings suggests that it may interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimalarial and antileishmanial agent . Further research is needed to fully understand its efficacy and safety profile.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1,3-dimethyl-1H-pyrazol-5-yl)(phenyl)methanone: This compound features a phenyl group instead of the thiazole and azetidine rings, making it less complex but still biologically active.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains an imidazole ring and has shown potent anti-tubercular activity.
Uniqueness
The uniqueness of (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone lies in its combination of three different heterocyclic rings, which may confer a broader range of biological activities and chemical reactivity compared to simpler compounds .
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-5-10(15(2)14-8)11(17)16-6-9(7-16)18-12-13-3-4-19-12/h3-5,9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZWMSAHDTXCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)OC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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